1-oxaspiro[2.3]hexane-5-carbonitrile
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Overview
Description
1-oxaspiro[23]hexane-5-carbonitrile is a unique organic compound characterized by its spirocyclic structure, which includes an oxirane ring fused to a cyclobutane ring with a nitrile group attached
Preparation Methods
The synthesis of 1-oxaspiro[2.3]hexane-5-carbonitrile can be achieved through several routes. One common method involves the isomerization of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile. This process typically employs lithium diisopropylamide in an aprotic medium . Another approach involves the bromohydroxylation and subsequent dehydrobromination of methylenecyclobutanes, followed by direct epoxidation .
Chemical Reactions Analysis
1-oxaspiro[2.3]hexane-5-carbonitrile undergoes various chemical reactions, including:
Isomerization: This compound can isomerize to form 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives.
Substitution Reactions: It can undergo substitution reactions, particularly with nucleophiles, due to the presence of the nitrile group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific reagents and conditions for these reactions are less commonly reported.
Scientific Research Applications
1-oxaspiro[2.3]hexane-5-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Pharmaceutical Research: Its potential biological activity is of interest for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-oxaspiro[2.3]hexane-5-carbonitrile involves its ability to undergo isomerization and substitution reactions. The presence of the nitrile group and the strained spirocyclic structure contribute to its reactivity. The compound can form stable intermediates, such as carbanions and alcoholate ions, which facilitate various chemical transformations .
Comparison with Similar Compounds
1-oxaspiro[2.3]hexane-5-carbonitrile can be compared to other spirocyclic compounds, such as:
1-oxaspiro[2.3]hexane-5-carboxylate: Similar in structure but with a carboxylate group instead of a nitrile group.
3-methylenecyclobutane-1-carbonitrile: A precursor in the synthesis of this compound.
Epoxy derivatives of cyclobutane: These compounds share the strained ring system and can undergo similar isomerization reactions.
This compound stands out due to its specific reactivity and the presence of the nitrile group, which imparts unique chemical properties.
Properties
IUPAC Name |
1-oxaspiro[2.3]hexane-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-3-5-1-6(2-5)4-8-6/h5H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMBUEBVWQOCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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